Cas no 1804483-23-5 (Ethyl 3-(fluoromethyl)-2-hydroxy-4-(trifluoromethoxy)pyridine-5-carboxylate)

Ethyl 3-(fluoromethyl)-2-hydroxy-4-(trifluoromethoxy)pyridine-5-carboxylate is a fluorinated pyridine derivative with a multifunctional structure, combining a fluoromethyl group, a hydroxyl group, and a trifluoromethoxy substituent. This compound is of interest in pharmaceutical and agrochemical research due to its potential as a versatile intermediate for synthesizing bioactive molecules. The presence of fluorine atoms enhances metabolic stability and lipophilicity, which can improve bioavailability. The ester group offers flexibility for further derivatization, while the hydroxyl group provides a reactive site for modifications. Its unique structural features make it valuable for exploring structure-activity relationships in drug discovery and crop protection applications.
Ethyl 3-(fluoromethyl)-2-hydroxy-4-(trifluoromethoxy)pyridine-5-carboxylate structure
1804483-23-5 structure
Product Name:Ethyl 3-(fluoromethyl)-2-hydroxy-4-(trifluoromethoxy)pyridine-5-carboxylate
CAS No:1804483-23-5
MF:C10H9F4NO4
MW:283.176377058029
CID:4832571
Update Time:2025-06-25

Ethyl 3-(fluoromethyl)-2-hydroxy-4-(trifluoromethoxy)pyridine-5-carboxylate Chemical and Physical Properties

Names and Identifiers

    • Ethyl 3-(fluoromethyl)-2-hydroxy-4-(trifluoromethoxy)pyridine-5-carboxylate
    • Inchi: 1S/C10H9F4NO4/c1-2-18-9(17)6-4-15-8(16)5(3-11)7(6)19-10(12,13)14/h4H,2-3H2,1H3,(H,15,16)
    • InChI Key: RKUCUKZOXWOJCD-UHFFFAOYSA-N
    • SMILES: FCC1C(NC=C(C(=O)OCC)C=1OC(F)(F)F)=O

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 8
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 5
  • Complexity: 453
  • XLogP3: 1.2
  • Topological Polar Surface Area: 64.599

Ethyl 3-(fluoromethyl)-2-hydroxy-4-(trifluoromethoxy)pyridine-5-carboxylate Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Alichem
A029095039-1g
Ethyl 3-(fluoromethyl)-2-hydroxy-4-(trifluoromethoxy)pyridine-5-carboxylate
1804483-23-5 97%
1g
$1,519.80 2022-04-02

Additional information on Ethyl 3-(fluoromethyl)-2-hydroxy-4-(trifluoromethoxy)pyridine-5-carboxylate

Ethyl 3-(fluoromethyl)-2-hydroxy-4-(trifluoromethoxy)pyridine-5-carboxylate (CAS No. 1804483-23-5): A Key Intermediate in Modern Pharmaceutical Synthesis

Ethyl 3-(fluoromethyl)-2-hydroxy-4-(trifluoromethoxy)pyridine-5-carboxylate, identified by its CAS number 1804483-23-5, represents a significant compound in the realm of pharmaceutical chemistry. This pyridine derivative has garnered considerable attention due to its versatile structural features, which make it a valuable intermediate in the synthesis of various bioactive molecules. The presence of both fluoromethyl and trifluoromethoxy substituents introduces unique electronic and steric properties, enhancing its utility in drug development.

The compound's molecular framework, characterized by a pyridine core adorned with hydroxyl, carboxylate ester, and halogenated functional groups, positions it as a promising candidate for further derivatization. Such structural motifs are frequently employed in medicinal chemistry to modulate bioactivity, solubility, and metabolic stability. Recent advancements in synthetic methodologies have enabled more efficient and scalable production of this compound, facilitating its integration into complex synthetic routes.

In the context of contemporary pharmaceutical research, Ethyl 3-(fluoromethyl)-2-hydroxy-4-(trifluoromethoxy)pyridine-5-carboxylate has been explored in the development of novel therapeutic agents. The fluoromethyl group is particularly noteworthy, as fluorinated compounds often exhibit improved pharmacokinetic profiles due to their enhanced lipophilicity and metabolic resistance. Similarly, the trifluoromethoxy moiety contributes to electron-withdrawing effects, which can influence the reactivity and binding affinity of target molecules.

Recent studies have highlighted the compound's role in the synthesis of kinase inhibitors, a class of drugs widely used in oncology. The pyridine scaffold serves as a privileged structure in kinase inhibition, allowing for precise tuning of interactions with the enzyme's active site. By incorporating functional groups such as hydroxyl and carboxylate ester, researchers can fine-tune the compound's solubility and bioavailability. Additionally, the halogenated substituents provide opportunities for further derivatization via cross-coupling reactions, enabling the construction of more complex molecular architectures.

The pharmaceutical industry has increasingly recognized the importance of fluorinated compounds in drug development. The introduction of fluorine atoms into molecular structures can lead to significant improvements in drug efficacy and pharmacokinetics. Ethyl 3-(fluoromethyl)-2-hydroxy-4-(trifluoromethoxy)pyridine-5-carboxylate exemplifies this trend, as its structural features align well with current pharmacological demands. Researchers are actively investigating its potential applications in treating various diseases, including cancer and inflammatory disorders.

The synthesis of Ethyl 3-(fluoromethyl)-2-hydroxy-4-(trifluoromethoxy)pyridine-5-carboxylate involves multi-step organic transformations that require precise control over reaction conditions. Advanced synthetic techniques, such as palladium-catalyzed cross-coupling reactions and fluorination methods, have been employed to achieve high yields and purity. These methodologies not only enhance the efficiency of production but also allow for greater flexibility in modifying the compound's structure.

In conclusion, Ethyl 3-(fluoromethyl)-2-hydroxy-4-(trifluoromethoxy)pyridine-5-carboxylate (CAS No. 1804483-23-5) is a pivotal intermediate in modern pharmaceutical synthesis. Its unique structural features and versatile reactivity make it an invaluable tool for medicinal chemists seeking to develop novel therapeutic agents. As research continues to uncover new applications for this compound, its significance in drug development is expected to grow further.

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